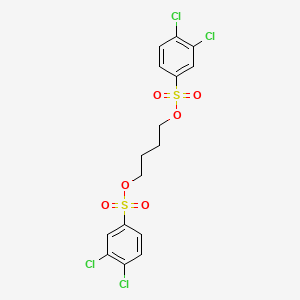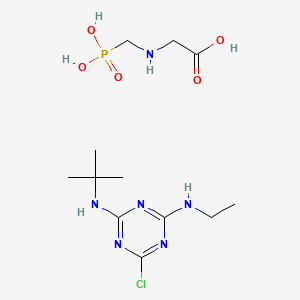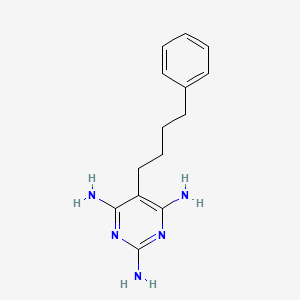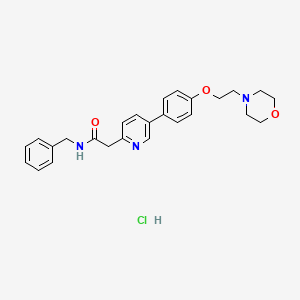
Tirbanibulin (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tirbanibulin (dihydrochloride) is a small molecule inhibitor primarily known for its dual action as a Src kinase and tubulin polymerization inhibitor. It is used in the treatment of actinic keratosis, a pre-cancerous skin condition. The compound has shown promise in various cancer treatments due to its ability to inhibit cell proliferation and induce apoptosis in malignant cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tirbanibulin (dihydrochloride) involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The synthesis begins with the formation of the core benzimidazole structure through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.
Functional Group Modifications:
Final Coupling and Purification: The final steps include coupling reactions to introduce the side chains, followed by purification processes like recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of Tirbanibulin (dihydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are used to achieve the required purity standards.
化学反应分析
Types of Reactions
Tirbanibulin (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro groups present in the molecule.
Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of Tirbanibulin.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include various derivatives of Tirbanibulin, which can be used for further research and development in medicinal chemistry .
科学研究应用
Tirbanibulin (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibitors and tubulin polymerization inhibitors.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and signal transduction pathways.
Medicine: Primarily used in the treatment of actinic keratosis and explored for its potential in treating various cancers, including prostate and breast cancer.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
作用机制
Tirbanibulin (dihydrochloride) exerts its effects through dual inhibition of Src kinase and tubulin polymerization. By targeting Src kinase, it disrupts signal transduction pathways that promote cell proliferation and survival. Inhibition of tubulin polymerization prevents the formation of microtubules, essential for cell division, leading to cell cycle arrest and apoptosis. The compound’s molecular targets include the ATP-binding site of Src kinase and the tubulin polymerization site .
相似化合物的比较
Similar Compounds
Dasatinib: Another Src kinase inhibitor used in cancer treatment.
Paclitaxel: A well-known tubulin polymerization inhibitor used in chemotherapy.
Imatinib: A tyrosine kinase inhibitor with a broader target profile.
Uniqueness
Tirbanibulin (dihydrochloride) is unique due to its dual inhibitory action on both Src kinase and tubulin polymerization, making it effective in targeting multiple pathways involved in cancer progression. This dual mechanism provides a broader therapeutic potential compared to compounds that target only one pathway .
属性
分子式 |
C26H30ClN3O3 |
|---|---|
分子量 |
468.0 g/mol |
IUPAC 名称 |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C26H29N3O3.ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;/h1-11,20H,12-19H2,(H,28,30);1H |
InChI 键 |
PQQWYOYYXXUDME-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
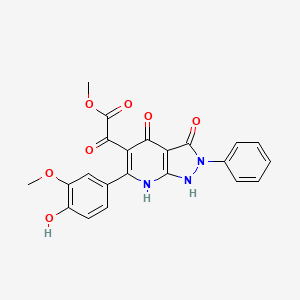
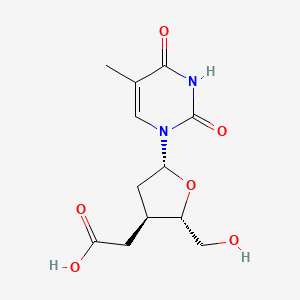

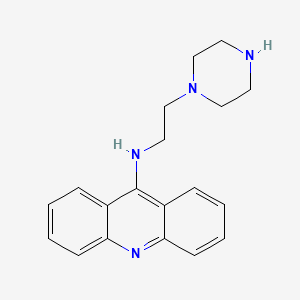
![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)



